molecular formula C15H16N6O2S B2734390 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034276-60-1

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2734390
CAS RN: 2034276-60-1
M. Wt: 344.39
InChI Key: GNYXTQRFVSZGBT-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]thiazole moiety, which is a heterocyclic compound. This moiety is often found in various biologically active compounds . The compound also contains a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The presence of the methoxy group (-OCH3) and dimethylamino group (-N(CH3)2) could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole and 1,3,5-triazine rings, along with the methoxy and dimethylamino substituents. These groups could potentially influence the compound’s conformation and electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzo[d]thiazole and 1,3,5-triazine rings, as well as the methoxy and dimethylamino groups. The compound could potentially undergo reactions at these sites, depending on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d]thiazole and 1,3,5-triazine rings could influence its solubility, melting point, and boiling point .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many compounds containing a benzo[d]thiazole moiety exhibit diverse biological activities, such as antimicrobial, antifungal, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, biological activity, and potential uses in various fields .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-21(2)14-18-11(19-15(20-14)23-3)8-16-12(22)13-17-9-6-4-5-7-10(9)24-13/h4-7H,8H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYXTQRFVSZGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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